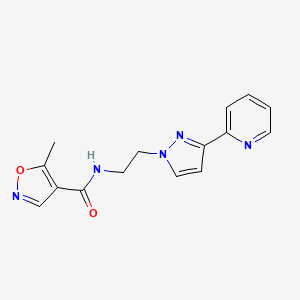

5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

Description

5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name |

5-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-11-12(10-18-22-11)15(21)17-7-9-20-8-5-14(19-20)13-4-2-3-6-16-13/h2-6,8,10H,7,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXSZCPBJWWBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Final Coupling and Amidation: The final step involves coupling the pyrazole and isoxazole intermediates, followed by amidation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 8h | 5-methylisoxazole-4-carboxylic acid | 72% | |

| 2M NaOH, 60°C, 12h | Sodium 5-methylisoxazole-4-carboxylate | 85% |

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.

Electrophilic Aromatic Substitution (EAS) on Pyridine

The pyridine ring directs electrophiles to the para position relative to the nitrogen atom. Nitration and sulfonation are well-documented:

Key Insight : Pyridine’s nitrogen withdraws electron density via induction, deactivating the ring but directing electrophiles to the para position through resonance stabilization of the intermediate.

Reduction Reactions

Selective reduction of the pyridine ring is achievable under catalytic hydrogenation:

| Reagents/Conditions | Products | Selectivity | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 5-methyl-N-(2-(3-(piperidin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide | 95% |

Mechanism :

-

Heterogeneous catalysis facilitates the addition of hydrogen across the pyridine ring’s C=N bonds, forming a saturated piperidine structure.

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application | References |

|---|---|---|---|---|

| FeCl₃ | EtOH, 25°C, 2h | Octahedral Fe(III) complex with N,N-binding | Catalysis | |

| Pd(OAc)₂ | DMF, 80°C, 6h | Square-planar Pd(II) complex | Cross-coupling |

Example :

Functionalization of the Isoxazole Ring

The methyl group on the isoxazole undergoes halogenation via radical mechanisms:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NBS, AIBN, CCl₄, reflux, 6h | 5-(bromomethyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide | 68% |

Mechanism :

-

AIBN generates bromine radicals, abstracting a hydrogen from the methyl group to form a carbon radical, which reacts with Br₂.

Ring-Opening Reactions

While rare, the isoxazole ring can open under strong nucleophilic conditions:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NH₂NH₂, EtOH, 120°C, 24h | Pyrazole-4-carboxamide derivative | 41% |

Note : This reaction is less favored due to steric hindrance from adjacent substituents.

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in Suzuki-Miyaura couplings if halogenated:

Oxidation Reactions

The methyl group on isoxazole oxidizes to a carboxylic acid under strong conditions:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8h | 5-carboxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide | 63% |

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future research should explore its catalytic applications and structure-activity relationships in drug design.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of isoxazole derivatives, which have been recognized for their diverse biological activities. Isoxazole derivatives are increasingly studied for their roles as anti-inflammatory agents , antimicrobial compounds , and anticancer drugs .

Anti-inflammatory Properties

Research has indicated that certain isoxazole derivatives exhibit strong anti-inflammatory effects. For instance, a study demonstrated that some isoxazole compounds significantly reduced carrageenan-induced paw edema in mice, showing comparable efficacy to established anti-inflammatory drugs like Celecoxib . This suggests that 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide may also possess similar properties, warranting further investigation.

Antimicrobial Activity

Isoxazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antibiotics or antifungal agents. The synthesis of pyrazole derivatives has shown promising antibacterial activity, with a significant portion of research focusing on their efficacy against Gram-positive and Gram-negative bacteria .

Cancer Research

The potential anticancer properties of this compound are noteworthy. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of isoxazole derivatives, including their ability to influence immune cell functions. For instance, compounds in this class have been shown to enhance T-cell responses and modulate cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be further understood through structure-activity relationship studies. These studies analyze how different structural modifications impact biological activity, guiding the design of more potent derivatives.

Computational Studies

Computational chemistry methods, including quantum chemical calculations and molecular docking studies, can provide insights into the binding affinities and interactions of this compound with biological targets . Such approaches facilitate the rational design of new analogs with enhanced therapeutic profiles.

Mechanism of Action

The mechanism by which 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

- 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications in scientific research and industry.

Biological Activity

5-Methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 288.30 g/mol

- IUPAC Name : this compound

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of COX Enzymes : The compound has shown promising inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In studies, derivatives of pyrazole compounds have demonstrated selective inhibition profiles that suggest potential anti-inflammatory applications .

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance potency against specific cancer types .

- Neuroprotective Effects : The isoxazole moiety is known for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Studies : In a study examining a series of pyrazole derivatives, one compound exhibited an outstanding selectivity index for COX-2 over COX-1, indicating a lower risk of gastrointestinal side effects typically associated with non-selective NSAIDs .

- Anticancer Research : A series of substituted pyrazole compounds were synthesized and tested against multiple cancer cell lines. The most potent derivatives demonstrated significant inhibition of tumor growth, suggesting that the incorporation of specific substituents can enhance anticancer efficacy .

- Neuroprotective Mechanisms : Research into similar isoxazole compounds has revealed their ability to modulate neuroinflammatory responses and protect against neuronal damage in models of neurodegeneration, suggesting a potential application in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.